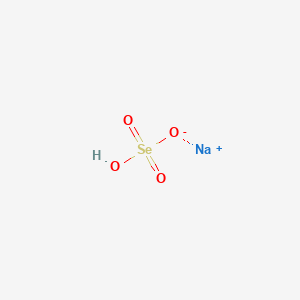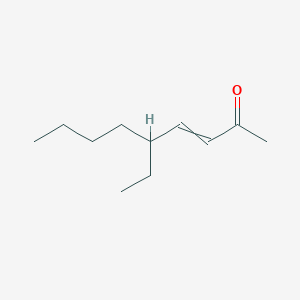
4-Methylsulfonyl-2-nitrotoluene
概要
説明
4-Methylsulfonyl-2-nitrotoluene is a chemical compound that has been studied for its potential applications in various chemical synthesis processes. The compound is derived from toluene, which is modified by the introduction of a methylsulfonyl group and a nitro group at specific positions on the benzene ring. This modification imparts unique physical and chemical properties that make it a valuable intermediate for further chemical transformations .
Synthesis Analysis
The synthesis of this compound and its derivatives has been explored through different methods. One approach involves the nitration and oxygenation of 4-methylsulfonyl toluene using nitric acid as the oxidizing agent, resulting in high yields and purity of the product . Another method includes the synthesis from p-toluenesulfonyl chloride and chloroacetic acid, followed by nitration, which also yields a high purity product . These methods emphasize mild reaction conditions, readily available raw materials, and economic benefits .
Molecular Structure Analysis
While the specific molecular structure of this compound is not detailed in the provided papers, the structure of related compounds has been determined using techniques such as X-ray diffraction. For instance, the crystal structure of a related compound, 2-(4'-carbomethoxy-2'-nitrophenylsulfonyl)-1,3,5-trimethylbenzene, has been analyzed, revealing a twist-nitro-proximal conformation and providing insights into the conformational preferences of such molecules .
Chemical Reactions Analysis
The chemical reactivity of this compound has been investigated, particularly in the context of oxidation reactions. For example, the oxidation of 2-nitro-4-methylsulfonyltoluene to 2-nitro-4-methylsulfonyl benzoic acid has been studied using metal phthalocyanine catalysts under mild conditions, with iron(II) phthalocyanine showing higher activity than copper(II) phthalocyanine . The optimization of reaction parameters such as catalyst concentration, temperature, and oxygen pressure has been crucial in achieving high yields and conversion rates .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by the presence of the nitro and methylsulfonyl groups. These groups can affect the solubility, reactivity, and stability of the compound. The papers provided do not offer extensive data on the physical properties of this compound itself, but they do discuss the properties of closely related compounds, which can provide a basis for understanding the behavior of this compound in various chemical environments .
科学的研究の応用
Synthesis and Oxidation Studies
- Synthesis of Derivatives : 4-Methylsulfonyl-2-nitrotoluene is used in synthesizing derivatives like 2-Nitro-4-methylsulfonyl benzoic acid. This process involves air-nitric acid combined oxidation, with yields reaching up to 85% and purity levels of 97.1% (Ci Long-wang, 2013).
- Process Optimization for Synthesis : The synthesis of 2-nitro-4-methylsulfonyl benzoic acid has been improved through a process that uses nitric acid as the oxidizing agent, yielding a product with over 98.7% purity (Peng Jia-bin, 2010).
- Catalytic Oxidation Studies : Studies on the catalytic oxidation of related compounds like 4-nitrotoluene-2-sulfonic acid to produce 4,4'-dinitrostilbene-2, 2'-disulfonic acid show yields of 81.8% and purity of 96.7% (W. Gao et al., 2000).
Chemical Reactions and Synthesis Methods
- Novel Oxidation Methods : A new method for producing NMSBA from NMST by oxygen oxidation, catalyzed by a homogeneous catalyst system, shows optimal yields and purity (Xiang‐li Long et al., 2016).
- Improved Synthesis Processes : An improved process for the synthesis of related compounds like 4, 4'-dinitrostilbene-2, 2'-disulfonic acid from 4-nitrotoluene-2-sulfonic acid in aqueous alkali medium has been developed, offering economic and environmental benefits (Z. Guoliang, 2006).
Analytical and Environmental Applications
- Analytical Techniques : The reduction of 4-nitrotoluene-2-sulfonic acid by chemical and electrochemical methods has been studied for analytical applications (J. Barek et al., 1980).
- Biodegradation Studies : Research on the biodegradation of 4-nitrotoluene, a related compound, focuses on optimizing the process and evaluating biokinetic parameters (KunduDebasree et al., 2016).
Process Optimization and Safety
- Safety and Decomposition Studies : Investigations into the thermal decomposition of 2-nitrotoluene have been conducted to understand mechanisms leading to explosions and to study the influence of additives on decomposition onset temperatures (Wen Zhu et al., 2017).
Safety and Hazards
4-Methylsulfonyl-2-nitrotoluene is harmful if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of damaging fertility . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation are advised .
作用機序
Target of Action
This compound is often used in organic synthesis and proteomics research , suggesting that it may interact with a variety of biological targets
Biochemical Pathways
Given its use in proteomics research , it may influence protein-related pathways.
Pharmacokinetics
The compound is a solid at room temperature and has a predicted density of 1.4 g/cm^3 . It has a predicted water solubility of 370mg/L at 25℃ , which may influence its bioavailability
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Methylsulfonyl-2-nitrotoluene . Its stability may be affected by temperature, as it has a predicted melting point of 119-122°C and a boiling point of 387.8°C at 760 mmHg . Its action and efficacy may also be influenced by its solubility in different solvents
特性
IUPAC Name |
1-methyl-4-methylsulfonyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-6-3-4-7(14(2,12)13)5-8(6)9(10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBDLEXAVKAJFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350742 | |
| Record name | 4-Methylsulfonyl-2-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1671-49-4 | |
| Record name | 1-Methyl-4-(methylsulfonyl)-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1671-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Mesyl-2-nitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001671494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylsulfonyl-2-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-mesyl-2-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzene, 1-methyl-4-(methylsulfonyl)-2-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 2-Nitro-4-methylsulfonyltoluene in current research?
A: 2-Nitro-4-methylsulfonyltoluene (NMST) is primarily studied as a precursor for synthesizing 2-nitro-4-methylsulfonylbenzoic acid (NMSBA). [, , , ] NMSBA is a valuable compound in various chemical processes.
Q2: What are the common methods for synthesizing 2-nitro-4-methylsulfonylbenzoic acid (NMSBA) from NMST?
A2: Several methods have been explored for oxidizing NMST to NMSBA. These include:
- Oxidation using Cobalt/Manganese/Bromine catalysts: This method utilizes a Co/Mn/Br catalytic system with oxygen as the oxidizing agent. Different supports for the catalysts, such as activated carbon derived from coconut shells or modified with phosphotungstic acid, have been investigated to enhance selectivity and yield. [, ]
- Electrochemical oxidation: This approach explores the use of molybdate to enable the selective oxidation of NMST to NMSBA electrochemically. []
- Iron(II) and Copper(II) phthalocyanine catalysis: This method utilizes these metal phthalocyanines as catalysts to facilitate the synthesis under mild reaction conditions. []
Q3: How does the choice of catalyst support impact the oxidation of NMST to NMSBA?
A3: Research indicates that the choice of catalyst support significantly influences the reaction's efficiency and selectivity. For instance:
- Activated carbon treated with Zinc Chloride: Treating activated carbon with ZnCl2 solution prior to loading it with phosphotungstic acid (HPW) enhances the catalytic activity. This improvement is attributed to an increase in surface area and acidic groups on the carbon surface. []
- Activated carbon from coconut shells: Using activated carbon derived from coconut shells and treated with acetic acid as a catalyst support in the Co/Mn/Br catalytic system led to higher NMSBA selectivity compared to commercially available activated carbon. This improved performance is linked to the presence of a higher concentration of carboxyl groups on the coconut shell-derived activated carbon. []
Q4: Are there alternative methods for preparing NMSBA besides oxidizing NMST?
A: Yes, one patent describes a method for preparing NMSBA starting from 2-nitro-4-methylsulfonyltoluene and using sulfuric acid as a reaction medium. This method involves a self-priming stirrer oxidation reaction device, with a transition metal oxide serving as a catalyst and oxygen being introduced during the reaction. []
Q5: What are the potential benefits of using a heterogeneous catalytic system for NMSBA production?
A5: Heterogeneous catalytic systems, such as those employing activated carbon supports, offer several potential benefits for NMSBA production:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B156537.png)
![2-[(p-Nitrophenyl)azo]acetoacetanilide](/img/structure/B156538.png)
![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B156540.png)



![1-[(3R,8R,9S,10R,13S,14S,17R)-3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B156554.png)



